molecular formula C13H12N2O3S B6636296 Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate

Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate

Cat. No. B6636296
M. Wt: 276.31 g/mol
InChI Key: PBYDOIQBEVHBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate, also known as MTCB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It belongs to the class of thiazole-containing compounds, which have been found to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to activate the caspase-3 pathway, which leads to apoptosis. Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In bacteria, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate is believed to inhibit the synthesis of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to exhibit several biochemical and physiological effects. In cancer cells, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In bacteria, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to inhibit cell growth and inhibit the synthesis of the bacterial cell wall.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate in lab experiments is its potential as a therapeutic agent. Its anticancer and antibacterial properties make it a promising candidate for drug development. However, one limitation of using Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate. One direction is to investigate its potential as an antifungal agent. Thiazole-containing compounds have been found to possess antifungal properties, and it is possible that Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate could also exhibit this activity. Another direction is to investigate the potential of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate as an anti-inflammatory agent. Thiazole-containing compounds have been found to possess anti-inflammatory properties, and it is possible that Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate could also exhibit this activity. Finally, future research could focus on improving the solubility of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate in water, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate involves the reaction of 5-methyl-2-mercaptobenzothiazole with methyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography. The yield of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate obtained from this method is reported to be around 60-70%.

Scientific Research Applications

Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to exhibit promising biological activities, making it a potential candidate for drug development. Several studies have investigated the potential of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate as an anticancer agent. In one study, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate was found to induce apoptosis (programmed cell death) in human breast cancer cells by activating the caspase-3 pathway. Another study reported that Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate could inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anticancer properties, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has also been found to possess antibacterial activity. A study reported that Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate could inhibit the growth of Staphylococcus aureus, a common bacterial pathogen that causes skin infections and pneumonia. Another study found that Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate could inhibit the growth of Escherichia coli, a bacterium that can cause urinary tract infections and food poisoning.

properties

IUPAC Name

methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8-7-14-13(19-8)15-11(16)9-5-3-4-6-10(9)12(17)18-2/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYDOIQBEVHBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate

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